4-Phenylquinuclidine
Overview
Description
Scientific Research Applications
Mass Spectrometry Analysis
4-Phenylquinuclidine has been characterized in mass spectrometry. Studies have identified the unique fragmentation patterns of 4-phenylquinuclidines, where there is a notable loss of C7H7 from the molecular ion, suggesting phenyl migration prior to fragmentation (Achenbach, Wörth, Schneider, & Bochow, 1975).
Stereochemistry in Chemical Reactions
Research has explored the stereoselectivity in the reactions involving this compound derivatives. For example, imidazolidin-4-one formation with benzaldehydes containing o-carboxyl or o-methoxycarbonyl substituents is stereoselective when reacted with alpha-aminoamide derivatives (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
DNA Adduct Studies
Studies on 4-hydroxyequilenin-adenine lesions in DNA duplexes have shed light on the structural effects of these adducts. Research has focused on understanding how different stereoisomers of this compound derivatives affect DNA structure and potential implications for nucleotide excision repair susceptibilities and mutagenic activities (Ding, Shapiro, Geacintov, & Broyde, 2007).
Antimalarial Activity
The synthesis of this compound derivatives has been investigated for antimalarial activity. These derivatives were evaluated for their efficacy against strains of Plasmodium falciparum and Plasmodium yoelii, showing potential as antimalarial agents (Solomon, Haq, Srivastava, Puri, & Katti, 2013).
Alzheimer's Disease Treatment
Research into the biosynthesis of galanthamine, a drug used for Alzheimer's disease, has involved the study of this compound derivatives. Specific genes encoding enzymes in the biosynthetic pathway of galanthamine have been characterized, revealing the role of these derivatives in the treatment of neurological conditions (Li, Yang, Qiao, Zhang, & Luo, 2018).
Anti-Proliferative Agents in Cancer
This compound derivatives have been synthesized and evaluated as potential anti-cancer agents. Certain derivatives have exhibited potent anti-cancer activity in cell viability assays, indicating their potential application in cancer treatment (Soni, Sanghvi, Devkar, & Thakore, 2015).
Discovery of Apoptosis Inducers
Chemical genetics approaches utilizing this compound derivatives have been employed to discover apoptosis inducers, contributing to the understanding of signaling pathways and identification of targets in cancer research (Cai, Drewe, & Kasibhatla, 2006).
Molecular Docking and Antimicrobial Activity
Studies involving the design and synthesis of phenylsulfamoyl carboxylic acids, including this compound derivatives, have demonstrated significant antimicrobial and antioxidant activities, providing insights for future drug development (Egbujor, Okoro, & Okafor, 2019).
DNA-Intercalating Antitumor Agents
Phenylquinoline-8-carboxamides, derivatives of this compound, have been investigated for their DNA-intercalating properties and in vivo antitumor activity, offering potential therapeutic applications in oncology (Atwell, Baguley, & Denny, 1989).
Maintaining Proteostasis in Therapeutics
4-Phenylbutyric acid, a related compound, has been studied for its role in maintaining proteostasis and alleviating endoplasmic reticulum stress, with implications in various pathologies including neurodegenerative diseases (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).
Prodrug Design in Antimalarials
The stability and hydrolysis kinetics of imidazolidin-4-one derivatives of primaquine, which include this compound derivatives, have been examined to aid in the design of prodrugs for antimalarial treatment (Chambel, Capela, Lopes, Iley, Morais, Gouveia, Gomes, Gomes, & Moreira, 2006).
Parkinson's Disease Research
Research on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a compound structurally related to this compound, has provided insights into the neural mechanisms underlying Parkinson's disease symptoms (Mitchell, Clarke, Boyce, Robertson, Peggs, Sambrook, & Crossman, 1989).
Safety and Hazards
Future Directions
While specific future directions for 4-Phenylquinuclidine are not mentioned in the search results, it’s worth noting that advancements in fields such as nanotechnology, directed evolution, and electroanalytical tools for biosensing are likely to influence future research and applications of similar compounds .
Properties
IUPAC Name |
4-phenyl-1-azabicyclo[2.2.2]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-12(5-3-1)13-6-9-14(10-7-13)11-8-13/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKNWIPXDBBWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199070 | |
Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51069-11-5 | |
Record name | 4-Phenylquinuclidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51069-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051069115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Azabicyclo(2.2.2)octane, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10199070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Phenylquinuclidine unique in terms of its chemical structure?
A1: this compound represents an interesting chemical structure due to its potential to form stable hemiaminals. A study by [] demonstrated that the Lithium aluminum hydride (LiAlH4) reduction of a specific precursor (compound 6 in the study) yields 4-Phenyl-2-quinuclidinol as the main product. This compound is significant as it represents the first stable hemiaminal within the quinuclidine series. The structure of 4-Phenyl-2-quinuclidinol was confirmed through spectroscopic analysis and further chemical reactions, leading to the synthesis of other 2-substituted 4-Phenylquinuclidines. []
Q2: How does the 4-Phenyl group influence the fragmentation pattern of quinuclidines in mass spectrometry?
A2: The presence of the 4-Phenyl group in quinuclidines leads to a unique fragmentation pattern in mass spectrometry. Research indicates [] that these compounds readily lose a C7H7 unit from their molecular ion. This unexpected fragmentation behavior is attributed to a phenyl rearrangement occurring before the fragmentation process. []
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